molecular formula C7H13N B049678 Dicyclopropylmethanamine CAS No. 13375-29-6

Dicyclopropylmethanamine

Cat. No. B049678
Key on ui cas rn: 13375-29-6
M. Wt: 111.18 g/mol
InChI Key: GDGUATCKWWKTLM-UHFFFAOYSA-N
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Patent
US04102890

Procedure details

A solution made from 13.4 g of dicyclopropylmethylamine in 30 ml tetrahydrofuran is added dropwise to a solution of 13 g of β-chloroetyl isocyanate in 15 ml tetrahydrofuran while maintaining the inner temperature from 0° to +5° C. Then, the reaction mixture is kept at room temperature for 15 hours. Afterwards, the solution is evaporated to dryness and the dry residue, weighing 26.5 g, is used as such for the next step of the synthesis. For analytical purpose, a sample of the raw urea is recrystallised from acetonitrile. The N-(dicyclopropylmethyl) N-(β-chloroethyl) urea occurs as white crystals melting at 103°-104° C. with decomposition.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([NH2:8])[CH:5]2[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.[Cl:9][CH2:10][CH2:11][N:12]=[C:13]=[O:14]>O1CCCC1>[CH:1]1([CH:4]([CH:5]2[CH2:7][CH2:6]2)[NH:8][C:13]([NH:12][CH2:11][CH2:10][Cl:9])=[O:14])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
C1(CC1)C(C1CC1)N
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature from 0° to +5° C
CUSTOM
Type
CUSTOM
Details
Afterwards, the solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
such for the next step of the synthesis
CUSTOM
Type
CUSTOM
Details
For analytical purpose, a sample of the raw urea is recrystallised from acetonitrile

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C1(CC1)C(NC(=O)NCCCl)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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